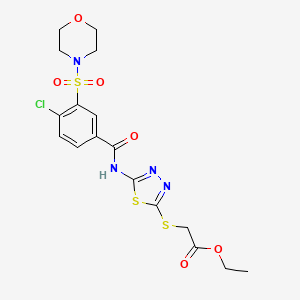

Ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[[5-[(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O6S3/c1-2-28-14(23)10-29-17-21-20-16(30-17)19-15(24)11-3-4-12(18)13(9-11)31(25,26)22-5-7-27-8-6-22/h3-4,9H,2,5-8,10H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIFDMQRUPYCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H19ClN4O6S3

- CAS Number : 835888-13-6

The synthesis of this compound typically involves multiple steps, including the formation of a thiadiazole ring, which is known for its diverse biological activities. The presence of the morpholine and sulfonyl groups enhances its pharmacological potential.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiadiazole derivatives, including those similar to ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate. The mechanism of action is primarily linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

- Ergosterol Inhibition :

- Compounds with thiadiazole structures have been shown to interact with the enzyme 14-α-sterol demethylase, crucial for ergosterol production.

- A study demonstrated significant antifungal effects against various strains, indicating that these compounds could serve as effective agents in treating fungal infections .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Thiadiazole derivatives are known to exhibit broad-spectrum antibacterial activity.

- Mechanism of Action :

Case Study: Antifungal Efficacy

A study published in 2018 evaluated a series of 1,3,4-thiadiazole derivatives for their antifungal activity. The results indicated that certain derivatives exhibited remarkable potency against fungal pathogens, suggesting that modifications to the thiadiazole structure could enhance bioactivity:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound A | 0.5 µg/mL | Candida albicans |

| Compound B | 1.0 µg/mL | Aspergillus niger |

| Ethyl Thiadiazole Derivative | 0.25 µg/mL | Trichophyton rubrum |

This data underscores the potential for ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate to be developed as an antifungal agent.

Case Study: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related thiadiazole compounds against Mycobacterium tuberculosis. The study found that certain derivatives showed significant inhibition:

| Compound | IC50 Value (µM) | Reference Drug |

|---|---|---|

| Compound C | 6.2 | Rifampicin |

| Ethyl Thiadiazole Derivative | 8.0 | Streptomycin |

These findings suggest that ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate may hold promise as a novel therapeutic agent against resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapies. Ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been investigated for its ability to inhibit specific cancer cell lines. Research indicates that compounds with similar structures exhibit cytotoxic effects against various human cancer cells, including those from lung and breast cancers .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been shown to possess significant antibacterial properties. For instance, studies on related compounds indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . This makes ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate a candidate for developing new antimicrobial agents.

Inhibition of Protein Kinases

Another promising application lies in the inhibition of protein kinases involved in cancer progression. The morpholinosulfonyl group within the compound has been linked to enhanced selectivity towards specific kinase targets, which could lead to novel therapeutic strategies against resistant cancer types .

Development of Pharmaceutical Formulations

The compound's unique properties make it suitable for inclusion in pharmaceutical formulations aimed at targeted drug delivery systems. Its solubility profile and stability under physiological conditions are crucial for effective delivery mechanisms .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the effects of a related thiadiazole derivative on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at sub-micromolar concentrations. The study concluded that such compounds could serve as lead candidates for further development into anticancer drugs .

Case Study 2: Antimicrobial Testing

In a separate investigation focusing on antimicrobial efficacy, researchers synthesized several thiadiazole derivatives, including ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Data Table: Comparative Analysis of Thiadiazole Derivatives

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its morpholinosulfonyl and chloro substituents on the benzamido group. Below is a comparison with similar 1,3,4-thiadiazole derivatives:

Physicochemical Properties

- Lipophilicity: The target compound’s XLogP3 value (1.8) suggests moderate lipophilicity, comparable to analogs like Compound 44 (estimated XLogP3 ~1.5–2.0). The morpholinosulfonyl group enhances polarity (11 H-bond acceptors vs. 6–8 in simpler derivatives) .

- Thermal Stability: Derivatives with aromatic substituents (e.g., benzylthio in 5h, m.p. 133–135°C) generally show lower melting points than those with aliphatic chains (e.g., 5g, m.p. 168–170°C).

Antifungal and Antimicrobial Potential

- Morpholinosulfonyl Role: The morpholino group in the target compound may enhance antifungal activity by mimicking natural substrates of fungal enzymes (e.g., ergosterol biosynthesis inhibitors, as in ). However, direct data on the target’s efficacy is lacking .

- Chloro Substituent : The 4-chloro group in the benzamido moiety likely increases electron-withdrawing effects, improving binding to microbial targets compared to methoxy (Compound 44) or methyl ( analogs) .

Cytotoxicity and Anticancer Activity

- Structural-Activity Relationship: Compound 44 (4-methoxybenzamido) showed negligible cytotoxicity, while analogs with chloro (e.g., 5j) or morpholino groups may exhibit enhanced activity due to improved target engagement .

- Inference for Target Compound: The combination of chloro and morpholinosulfonyl groups could potentiate anticancer effects by disrupting cancer cell signaling or DNA repair mechanisms, though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-((5-(4-chloro-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

- Methodology : The compound is synthesized via multi-step reactions. Key steps include:

Thiadiazole core formation : Reacting substituted benzamides with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring .

Thioether linkage : Coupling the thiadiazole intermediate with ethyl 2-mercaptoacetate using sodium hydride or triethylamine as a base in anhydrous solvents (e.g., DMF or THF) .

Morpholinosulfonyl functionalization : Introducing the 4-chloro-3-(morpholinosulfonyl)benzamido group via nucleophilic substitution or amide coupling, typically using HATU or EDCI as coupling agents .

- Critical Parameters : Reaction temperature (60–80°C for amide coupling), solvent purity, and inert atmosphere (argon/nitrogen) to prevent oxidation of sulfur-containing intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 531.2) .

- NMR Spectroscopy : Key signals include δ 1.3 ppm (triplet, CH2CH3), δ 4.2 ppm (quartet, OCH2), and δ 7.8–8.2 ppm (aromatic protons from benzamido and morpholinosulfonyl groups) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Approach :

Systematic substitution : Replace the morpholinosulfonyl group with other sulfonamides (e.g., piperazinyl, pyrrolidinyl) to assess impact on bioactivity .

Thiadiazole ring modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position to enhance cytotoxicity, as seen in analogs with IC50 values <20 μM in SKOV-3 cells .

In silico docking : Use tools like AutoDock Vina to predict binding affinity with target enzymes (e.g., α-glucosidase or tyrosine kinases). Competitive inhibition modes (e.g., IC50 = 180.1 μM for α-glucosidase) correlate with hydrogen bonding to active-site residues .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Case Study : Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (5f) showed IC50 = 19.5 μM in SKOV-3 cells but weaker activity in HL-60 cells .

- Resolution Tactics :

- Mechanistic profiling : Use apoptosis assays (e.g., acridine orange/ethidium bromide staining) to confirm cell-line-specific death pathways .

- Metabolic stability testing : Evaluate compound degradation in cell culture media (e.g., DMEM vs. RPMI-1640) to rule out assay-specific artifacts .

Q. What computational methods are recommended for predicting metabolic pathways of this compound?

- Tools :

- SwissADME : Predict Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the thioether group) .

- Meteor Nexus : Simulate potential sulfoxide/sulfone metabolites and their toxicity .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Optimization Strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst screening : Test Pd(OAc)2 or CuI for Ullmann-type couplings, improving yields from 45% to >70% .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

Q. What are the best practices for stabilizing sulfur-containing intermediates during synthesis?

- Key Measures :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.